molecular formula C5H10N2O4 B13507206 N-(carbamoylmethoxy)-2-methoxyacetamide

N-(carbamoylmethoxy)-2-methoxyacetamide

Cat. No.: B13507206
M. Wt: 162.14 g/mol
InChI Key: NXLGUSWGKKQSOC-UHFFFAOYSA-N
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Description

N-(Carbamoylmethoxy)-2-methoxyacetamide is a specialized acetamide derivative characterized by a 2-methoxyacetamide backbone with a carbamoylmethoxy (-O-CH₂-CONH₂) substituent on the nitrogen atom. These analogs exhibit varied biological activities and industrial applications, making them valuable for comparative analysis .

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-[(2-methoxyacetyl)amino]oxyacetamide

InChI

InChI=1S/C5H10N2O4/c1-10-3-5(9)7-11-2-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9)

InChI Key

NXLGUSWGKKQSOC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NOCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamoylmethoxy)-2-methoxyacetamide typically involves the reaction of methoxyacetic acid with a carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylmethoxy)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(carbamoylmethoxy)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(carbamoylmethoxy)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features of N-(carbamoylmethoxy)-2-methoxyacetamide and its analogs:

Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Functional Groups
This compound* -O-CH₂-CONH₂ ~192.18 (calculated) Methoxy, carbamoylmethoxy
N-(2,6-Dimethylphenyl)-2-methoxyacetamide 2,6-Dimethylphenyl 207.25 Methoxy, aryl
N-(4-Ethoxyphenyl)-2-methoxyacetamide 4-Ethoxyphenyl 223.26 Methoxy, ethoxy, aryl
N-(3-Aminophenyl)-2-methoxyacetamide 3-Aminophenyl 194.21 Methoxy, amino, aryl
N-(Hexan-2-yl)-2-methoxyacetamide Hexan-2-yl 187.27 Methoxy, aliphatic chain
N-Methoxyacetamide Methoxy 89.09 Methoxy

Notes:

  • Aryl-substituted analogs (e.g., 2,6-dimethylphenyl, 4-ethoxyphenyl) are often lipophilic, influencing bioavailability and membrane permeability .

Key Observations :

  • Aryl-Substituted Derivatives : Often prioritized for drug discovery due to target specificity (e.g., EGFR inhibition ).
  • Aliphatic Derivatives : Serve as model compounds for studying enzymatic selectivity .

Physicochemical Properties

  • Solubility : Aryl-substituted analogs (e.g., N-(4-ethoxyphenyl)-2-methoxyacetamide) exhibit lower aqueous solubility compared to aliphatic derivatives due to increased hydrophobicity .
  • Stability : Methoxy groups generally enhance stability against hydrolytic degradation compared to unsubstituted acetamides .

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